WAY-600, chemically known as 4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine, is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] This compound exhibits activity against both mTOR complex 1 (mTORC1) and mTORC2, setting it apart from earlier-generation mTOR inhibitors (rapalogs) which predominantly target mTORC1. [] This dual inhibitory activity makes WAY-600 a valuable tool for investigating the distinct roles of mTORC1 and mTORC2 in various cellular processes and disease models. [] WAY-600 has demonstrated promising anti-cancer activity in preclinical studies, highlighting its potential as a starting point for developing novel cancer therapies. []
WAY-600 functions as an ATP-competitive inhibitor of mTOR kinase, binding to the ATP-binding site of the kinase domain and blocking its catalytic activity. [] This inhibition affects both mTORC1 and mTORC2, disrupting downstream signaling pathways regulated by these complexes. [, , ] Consequently, WAY-600 exhibits a multifaceted mechanism of action impacting various cellular processes:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2